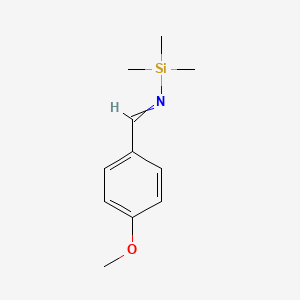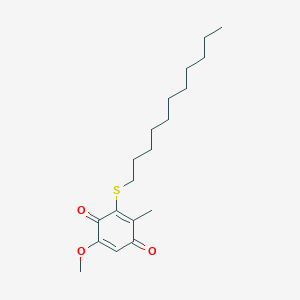![molecular formula C20H25AsSi B14507752 Diphenyl[(triethylsilyl)ethynyl]arsane CAS No. 63451-83-2](/img/structure/B14507752.png)
Diphenyl[(triethylsilyl)ethynyl]arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl[(triethylsilyl)ethynyl]arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a triethylsilyl group attached to an ethynyl group, which is further bonded to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[(triethylsilyl)ethynyl]arsane typically involves the reaction of diphenylarsine chloride with triethylsilylacetylene in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph2AsCl+TES-C≡CH→Ph2As-C≡C-TES+HCl
where Ph represents a phenyl group and TES represents a triethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(triethylsilyl)ethynyl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Scientific Research Applications
Diphenyl[(triethylsilyl)ethynyl]arsane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Diphenyl[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
Diphenylarsine chloride: A precursor used in the synthesis of Diphenyl[(triethylsilyl)ethynyl]arsane.
Triethylsilylacetylene: Another precursor involved in the synthesis.
Organoarsenic compounds: A broad class of compounds with similar structural features.
Uniqueness
This compound is unique due to the presence of both triethylsilyl and ethynyl groups attached to an arsenic atom This unique structure imparts specific chemical and physical properties that differentiate it from other organoarsenic compounds
Properties
CAS No. |
63451-83-2 |
|---|---|
Molecular Formula |
C20H25AsSi |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diphenyl(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C20H25AsSi/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3 |
InChI Key |
XZKSVAJYSLUEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
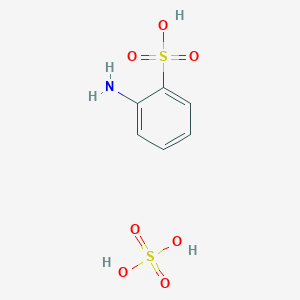
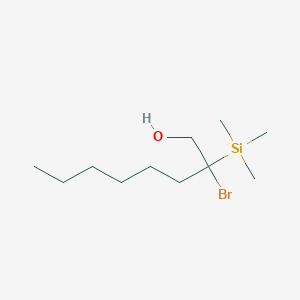
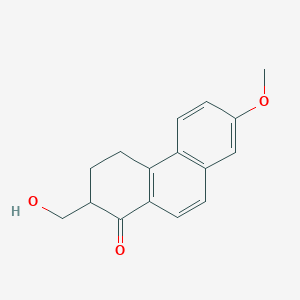
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
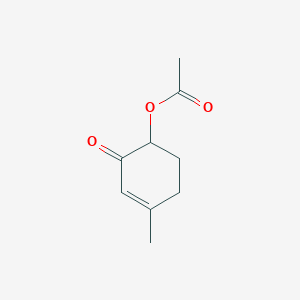
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
